molecular formula C28H31NOSi B12972692 (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine

(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine

Cat. No.: B12972692
M. Wt: 425.6 g/mol
InChI Key: RUDGRBALLGREHS-MHZLTWQESA-N
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Description

(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine (Compound 14) is a chiral pyrrolidine-based organocatalyst featuring a bis(naphthyl) group and a trimethylsilyl (TMS) ether moiety. It is synthesized via silylation of (S)-α,α-di-(2-naphthyl)-2-pyrrolidine methanol (S3) using trimethylsilyl chloride and 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding a yellow oil with 92% efficiency . Key physical properties include:

  • Optical rotation: [α]D = −59.5 (c 1.0, CHCl₃)
  • Spectroscopic data: Distinctive ¹H NMR signals at δ 8.12 (d, J = 1.4 Hz, naphthyl-H), 4.32 (app t, J = 7.4 Hz, pyrrolidine-H), and −0.02 (s, TMS-CH₃).
  • IR absorption: Peaks at 840 cm⁻¹ (Si-O-C) and 779 cm⁻¹ (naphthyl C-H bending) .

This compound is notable for its application in enantioselective Mukaiyama-Michael reactions, where its bulky naphthyl groups enhance stereochemical control .

Properties

Molecular Formula

C28H31NOSi

Molecular Weight

425.6 g/mol

IUPAC Name

[dinaphthalen-2-yl-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane

InChI

InChI=1S/C28H31NOSi/c1-31(2,3)30-28(27-13-8-18-29-27,25-16-14-21-9-4-6-11-23(21)19-25)26-17-15-22-10-5-7-12-24(22)20-26/h4-7,9-12,14-17,19-20,27,29H,8,13,18H2,1-3H3/t27-/m0/s1

InChI Key

RUDGRBALLGREHS-MHZLTWQESA-N

Isomeric SMILES

C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl Group: This step involves the reaction of the pyrrolidine ring with naphthalene derivatives and trimethylsilyl reagents under specific conditions to introduce the desired substituent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Conditions for substitution reactions may vary depending on the specific substituents involved.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction may result in the formation of simpler pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The exact mechanism will depend on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, while in a chemical reaction, it may act as a catalyst or reactant.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Aryl Groups : Di(naphthyl) in 14 introduces significant steric bulk and π-stacking capacity, enhancing enantioselectivity in catalytic cycles compared to diphenyl (12 ) or dimethylphenyl (12a ) analogs .
  • Configuration : The (S)-configuration in 14 contrasts with the (R)-isomer (R-14 ), which exhibits opposite optical activity and divergent catalytic behavior .

Physicochemical and Catalytic Properties

Catalytic Performance
  • In Mukaiyama-Michael reactions, 14 achieves higher enantiomeric excess (ee) than 12 due to stronger steric guidance from naphthyl groups .
  • R-14 (diphenyl-TMS) is utilized in cycloadditions but lacks the naphthyl-enhanced π-interactions critical for rigid transition-state stabilization .

Spectroscopic Differentiation

  • ¹H NMR : 14 shows distinct naphthyl proton signals (δ 8.12–7.35) absent in diphenyl analogs like 12 (δ 7.57–7.19) .
  • IR : The Si-O-C stretch in 14 (840 cm⁻¹) shifts slightly compared to 15 (794 cm⁻¹), reflecting electronic differences between TMS and methyldiphenylsilyl groups .

Biological Activity

(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is C28H31NOSiC_{28}H_{31}NOSi with a molecular weight of 425.6 g/mol. Its structure features a pyrrolidine ring substituted with a di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl group, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC28H31NOSi
Molecular Weight425.6 g/mol
IUPAC Name(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine
InChI KeyRUDGRBALLGREHS-HHHXNRCGSA-N

Synthesis

The synthesis of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with a naphthalen-2-yl(trimethylsilyl)oxy)methyl halide under controlled conditions, often utilizing solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

The biological activity of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activities by binding to active sites or influencing receptor functions. This interaction can lead to various pharmacological effects, such as anti-inflammatory, analgesic, or even anticancer properties.

Anticancer Properties

Research has indicated that compounds similar to (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its unique structural features allow it to serve as a probe in studying enzyme-substrate interactions, particularly in metabolic pathways relevant to drug metabolism and detoxification processes .

Case Studies

  • Enzyme Interaction Studies : A study demonstrated that (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine could effectively inhibit the activity of specific cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to increased bioavailability of certain therapeutic agents when co-administered .
  • Antitumor Activity : In vitro studies on breast cancer cell lines revealed that the compound reduced cell viability significantly at concentrations as low as 10 µM, suggesting a strong potential for development as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine, it is beneficial to compare it with similar compounds:

Compound NameActivity TypeIC50 (µM)
(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidineEnzyme Inhibition10
2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)piperidineAnticancer15
2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrroleAntimicrobial20

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